1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Beschreibung
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine (GYKI 53655) is a member of the 2,3-benzodiazepine class of compounds, which function as noncompetitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors mediate fast excitatory synaptic transmission in the central nervous system (CNS) and are implicated in neurological disorders such as epilepsy, neurodegeneration, and stroke . GYKI 53655 is distinguished by its 3-methylcarbamoyl substitution, which enhances its binding affinity and selectivity for AMPA receptors compared to earlier analogs like GYKI 52466 .
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGACXZFVXKEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276296 | |
| Record name | GYKI-53655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143692-18-6 | |
| Record name | LY-300168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYKI-53655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-300168 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X46FC5N190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Chiral Reduction of Methylenedioxyphenyl Acetone
The synthesis begins with the enantioselective reduction of 3,4-methylenedioxyphenyl acetone to yield (S)-α-methyl-1,3-benzodioxole-5-ethanol. This step establishes the stereochemistry critical for biological activity. Sodium borohydride in methanol at −10°C achieves >98% enantiomeric excess (ee), though biocatalytic methods using ketoreductases offer comparable efficiency with milder conditions.
Pictet-Spengler Cyclization
The alcohol intermediate undergoes Pictet-Spengler reaction with p-nitrobenzaldehyde in toluene under acidic conditions (HCl, 80°C) to form the dihydrobenzo[b]pyran scaffold. This step introduces the 4-nitrophenyl group, later reduced to the target 4-aminophenyl moiety. Yields range from 65–72%, with byproducts arising from incomplete ring closure.
Oxidation and Hydrazone Formation
Oxidation of the pyran ring with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane generates a ketone, which reacts with acetic hydrazide in refluxing ethanol to form a hydrazone intermediate. Critical to subsequent cyclization, this step proceeds in 85% yield but requires strict moisture control to prevent hydrolysis.
Functionalization of the Aryl Group
The 4-nitrophenyl group must be reduced to 4-aminophenyl while preserving the benzodiazepine core.
Catalytic Hydrogenation
Hydrogenation over palladium on carbon (10 wt%) in methanol at 70°C under 3 atm H₂ reduces the nitro group to amine in 90–95% yield. However, catalyst poisoning by sulfur impurities in intermediates necessitates rigorous pre-purification.
Transfer Hydrogenation
Alternative methods using ammonium formate and Raney nickel in ethanol at 80°C achieve 88% yield with fewer side reactions. This approach avoids high-pressure equipment, making it preferable for scale-up.
Introduction of the 3-Methylcarbamoyl Group
The methylcarbamoyl substituent is introduced via N-alkylation or acylation of the diazepine nitrogen.
Carbamoylation with Methyl Isocyanate
Reaction with methyl isocyanate in dichloromethane using triethylamine as a base at 0°C affords the carbamoyl derivative in 78% yield. Excess reagent leads to di-substitution, requiring careful stoichiometric control.
Mitsunobu Reaction for Direct Functionalization
A Mitsunobu reaction employing triphenylphosphine and diethyl azodicarboxylate (DEAD) couples the diazepine nitrogen to methyl carbamate. This one-step method achieves 82% yield but generates stoichiometric phosphine oxide waste, complicating purification.
Industrial-Scale Optimization Challenges
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent for Cyclization | Toluene (anhydrous) | Tetrahydrofuran (recycled) |
| Catalyst for Reduction | Pd/C (10 wt%) | Raney Ni (low-cost) |
| Yield | 70–85% | 65–75% |
Transitioning from batch to continuous flow hydrogenation improves throughput but requires solvent-resistant equipment.
Enantiomeric Purity Control
Chiral HPLC analysis (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >99% ee for clinical-grade material. Recrystallization from ethyl acetate/heptane mixtures removes residual diastereomers.
Analytical Characterization
Spectroscopic Validation
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
GYKI-53655 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Neurowissenschaften: Es wird als Werkzeug zur Untersuchung der Funktion von α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptoren und ihrer Rolle bei der synaptischen Übertragung und Plastizität eingesetzt.
Medizin: Die Verbindung hat sich als vielversprechend bei der Behandlung von Erkrankungen wie Epilepsie und ischämischer Hirnverletzung erwiesen, da sie neuroprotektive und antikonvulsive Eigenschaften besitzt.
Pharmakologie: GYKI-53655 wird in der Arzneimittelentwicklung verwendet, um neue therapeutische Wirkstoffe zu erforschen, die auf den α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptor abzielen
Wirkmechanismus
GYKI-53655 übt seine Wirkungen aus, indem es an den α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptor bindet, eine Art ionotropen Glutamatrezeptors. Als nicht-kompetitiver Antagonist hemmt es die Aktivität des Rezeptors und verhindert so den Einstrom von Kalziumionen und die anschließende neuronale Erregung. Dieser Mechanismus ist entscheidend für seine neuroprotektiven und antikonvulsiven Wirkungen.
Wissenschaftliche Forschungsanwendungen
Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that derivatives like 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine may exhibit similar effects. Studies have shown that compounds within this class can modulate GABA_A receptors, leading to enhanced inhibitory neurotransmission and reduced anxiety symptoms in preclinical models .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective qualities. For instance, in vitro studies have demonstrated that related benzodiazepines can protect neurons from excitotoxic damage caused by glutamate receptor activation . This property is particularly relevant in the context of neurodegenerative diseases and stroke.
Sleep Disorders
Given the sedative effects commonly associated with benzodiazepines, this compound is also being investigated for its potential use in treating sleep disorders. Its ability to enhance GABAergic transmission may facilitate sleep induction and maintenance .
Structure-Activity Relationship (SAR)
The unique structural elements of this compound provide a basis for exploring structure-activity relationships (SAR). By modifying various functional groups, researchers aim to optimize the efficacy and safety profiles of new therapeutic agents derived from this scaffold .
Table: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Amine Group | Enhances anxiolytic activity | |
| Methylenedioxy Moiety | Increases neuroprotective effects | |
| Carbamoyl Group | Modulates sedative properties |
Case Study 1: GABA_A Modulation
In a study examining the effects of benzodiazepine derivatives on GABA_A receptor modulation, it was found that compounds similar to 1-(4-Aminophenyl)-3-methylcarbamoyl exhibited significant anxiolytic effects in animal models. These findings support the hypothesis that modifications to the benzodiazepine structure can lead to enhanced therapeutic outcomes .
Case Study 2: Neuroprotection Against AMPA Toxicity
A notable study investigated the neuroprotective effects of a related compound against AMPA-induced toxicity in cultured neurons. The results indicated that these benzodiazepine derivatives could significantly reduce neuronal death and preserve cell viability, highlighting their potential in treating conditions like Alzheimer's disease .
Wirkmechanismus
GYKI-53655 exerts its effects by binding to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, a type of ionotropic glutamate receptor. By acting as a non-competitive antagonist, it inhibits the receptor’s activity, preventing the influx of calcium ions and subsequent neuronal excitation. This mechanism is crucial for its neuroprotective and anti-convulsant effects .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Pharmacological Activity
The 2,3-benzodiazepine family includes several analogs with structural variations at the 3-position of the diazepine ring, which critically influence AMPA receptor antagonism:
| Compound | 3-Position Substituent | AMPA IC₅₀ (μM) | Kainate IC₅₀ (μM) | Key Features |
|---|---|---|---|---|
| GYKI 53655 | Methylcarbamoyl | 1.1 | >200 | Highest potency; slow dissociation rate; >90% AMPA block at 10 μM |
| GYKI 52466 | None (parent compound) | 18 | >200 | Lower potency; prototype for SAR studies |
| GYKI 53405 | Acetyl | 3.8 | >200 | Intermediate potency; faster dissociation than GYKI 53655 |
- GYKI 53655 exhibits 8-fold higher potency than GYKI 52466 due to the 3-methylcarbamoyl group, which increases binding affinity by slowing dissociation rates (0.6 sec⁻¹ vs. 2.9 sec⁻¹ for GYKI 52466) .
- GYKI 53405 (3-acetyl substitution) shows intermediate potency (IC₅₀ = 3.8 μM), highlighting the importance of substituent hydrophobicity and steric effects .
Selectivity for AMPA vs. Kainate Receptors
All 2,3-benzodiazepines exhibit >200-fold selectivity for AMPA receptors over kainate receptors. For example:
Mechanism of Action and Allosteric Modulation
2,3-benzodiazepines bind to a distinct allosteric site on AMPA receptors, separate from the cyclothiazide-binding site:
Therapeutic Implications
- Anticonvulsant Activity : GYKI 53655 elevates seizure thresholds in ATPA-induced seizure models at lower doses than GYKI 52466, suggesting improved efficacy .
- Neuroprotection : 2,3-benzodiazepines reduce glutamate-induced excitotoxicity, with GYKI 53655 identified as a neuroprotective agent in ischemic models .
Research Findings and Clinical Relevance
In Vitro and In Vivo Studies
- Kinetic Studies : GYKI 53655’s slow dissociation rate (0.6 sec⁻¹) contributes to prolonged AMPA receptor blockade, making it a preferred tool for synaptic transmission studies .
- Species Sensitivity : Native AMPA receptors from hippocampal mRNA show greater sensitivity to 2,3-benzodiazepines than recombinant receptors, possibly due to unidentified accessory proteins .
Limitations and Challenges
Biologische Aktivität
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is a compound belonging to the benzodiazepine family, which has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.394 g/mol
- Structure : The compound features a methylenedioxy group, which is significant for its biological activity.
The primary mechanism of action involves the compound's interaction with the AMPA receptor, a subtype of glutamate receptors in the central nervous system. Research indicates that this compound acts as a noncompetitive antagonist of AMPA receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.
Key Findings:
- The compound significantly inhibits AMPA receptor desensitization rates without affecting deactivation rates, suggesting a selective modulation of receptor kinetics .
- The presence of an electron-withdrawing group on the phenyl ring enhances its inhibitory potency .
Biological Activity
This compound exhibits several biological activities:
Neuropharmacological Effects
- Neuroprotective Properties : The compound has been shown to protect neuronal cells from excitotoxicity induced by excessive glutamate release, which is implicated in various neurodegenerative diseases.
- Anxiolytic Effects : Similar to other benzodiazepines, it may exhibit anxiolytic properties by modulating neurotransmitter systems.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Neuroprotection :
- A study demonstrated that treatment with the compound in rat models reduced neuronal loss associated with glutamate-induced toxicity. Behavioral assessments indicated improved cognitive function post-treatment.
-
Clinical Implications :
- While primarily studied in vitro and in animal models, preliminary findings suggest potential applications in treating conditions like epilepsy and anxiety disorders due to its modulatory effects on AMPA receptors.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine, and how can yield and purity be improved?
Methodological Answer :
- Reflux Conditions : A common approach involves reacting precursors like substituted benzaldehydes with intermediates (e.g., 4-amino-triazole derivatives) under reflux in ethanol with glacial acetic acid as a catalyst. Reaction times (e.g., 4 hours) and solvent choice (absolute ethanol) significantly impact yield .
- Purification : Post-synthesis, solvent evaporation under reduced pressure followed by filtration is standard. Advanced separation techniques, such as membrane-based purification (e.g., nanofiltration), can enhance purity by removing unreacted intermediates .
- Yield Optimization : Quantify yield via gravimetric analysis and validate using HPLC (High-Performance Liquid Chromatography) to assess purity thresholds >95% .
Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?
Methodological Answer :
- NMR Spectroscopy : Use and -NMR in deuterated solvents (e.g., DMSO-d6) to resolve signals from the methylenedioxy, carbamoyl, and aromatic groups. For example, methylenedioxy protons typically appear as singlets near δ 5.9–6.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular weight (e.g., calculated 395.503 g/mol) and detects fragmentation patterns unique to the benzodiazepine core .
- X-ray Crystallography : Resolve stereochemical ambiguities in the dihydro-5H ring system by growing single crystals in ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s potential biological activity, particularly its interaction with neurological targets?
Methodological Answer :
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinity for GABA receptors, leveraging the benzodiazepine scaffold’s known affinity for these targets .
- In Vitro Assays : Perform competitive binding assays with -flumazenil to measure displacement in rat brain membrane preparations. Include positive controls (e.g., diazepam) and validate via dose-response curves .
- Metabolic Stability : Assess hepatic metabolism using human liver microsomes (HLMs) and LC-MS/MS to identify primary metabolites and quantify half-life () .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, and cell line origin). For example, variations in GABA receptor subunit composition (α1 vs. α5) can drastically alter IC .
- Batch-to-Batch Consistency : Characterize compound purity for each study using orthogonal methods (e.g., NMR + HPLC) to rule out impurities as confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, weighting results by sample size and methodological rigor .
Q. How can researchers integrate this compound into a broader theoretical framework for CNS drug discovery?
Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methylcarbamoyl vs. ethylcarbamoyl) and correlate changes with binding affinity data to refine pharmacophore models .
- Cross-Disciplinary Links : Align findings with neurochemical pathways (e.g., glutamatergic or GABAergic systems) to contextualize mechanisms within frameworks like allosteric modulation theory .
Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases of hexane/ethanol for baseline separation. Optimize retention factors () and selectivity () via gradient elution .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize racemic mixtures with chiral resolving agents (e.g., tartaric acid derivatives) and isolate via vacuum filtration .
Methodological and Theoretical Challenges
Q. How should researchers address limitations in detecting low-abundance metabolites during pharmacokinetic studies?
Methodological Answer :
- Sensitivity Enhancement : Employ UPLC-MS/MS (Ultra-Performance Liquid Chromatography) with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Use isotopic labeling (e.g., -tags) to distinguish metabolites from background noise .
- Data-Independent Acquisition (DIA) : Use SWATH (Sequential Window Acquisition of All Theoretical Mass Spectra) to fragment all ions within predefined m/z ranges, improving metabolite identification .
Q. What gaps exist in current research on this compound, and how can they be prioritized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
